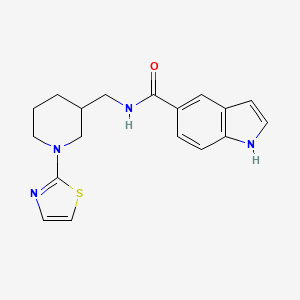

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important mediator of the B-cell receptor signaling pathway, which plays a vital role in the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic use in treating B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

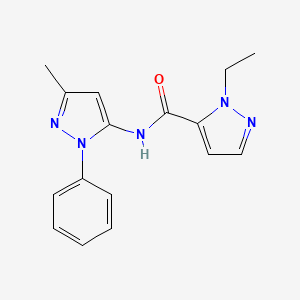

Structure-Activity Relationships

Research has investigated the structure-activity relationships of compounds similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide, particularly focusing on their role as cannabinoid receptor antagonists. For instance, Lan et al. (1999) studied a series of pyrazole derivatives to understand the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which can be relevant for the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a compound structurally related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide with the CB1 cannabinoid receptor. Their study used computational methods to analyze conformations and develop pharmacophore models for CB1 receptor ligands, providing insights into receptor-ligand interactions (Shim et al., 2002).

Disposition and Metabolism

Renzulli et al. (2011) studied the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, a compound similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide, in humans. Their findings on the elimination pathways and metabolite characterization can provide valuable information for the development of new therapeutic agents (Renzulli et al., 2011).

Conformational Analysis

The conformational analysis of analogous compounds has been a topic of interest, as seen in the work of Plazzi et al. (1997). They studied the minimum-energy conformations of thioperamide, a potent H3-receptor antagonist, which could be a favorable feature in designing new antagonists using its structure as a template. This type of analysis is crucial in understanding the pharmacokinetic properties and potential therapeutic applications of related compounds (Plazzi et al., 1997).

Synthesis and Herbicidal Activities

Hu et al. (2009) explored the synthesis and herbicidal activities of novel compounds containing elements of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide's structure. These compounds were evaluated as potential lead compounds for inhibitors targeting D1 protease in plants, demonstrating the diverse applications of this chemical structure in both medical and agricultural fields (Hu et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been used in the design and synthesis of anti-tubercular agents, suggesting a potential role in combating mycobacterium tuberculosis .

Mode of Action

Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of protein kinase b (pkb) over the closely related kinase pka . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential anti-tubercular activity, it could be inferred that the compound may interfere with the metabolic pathways of mycobacterium tuberculosis .

Result of Action

Based on the potential anti-tubercular activity, it can be inferred that the compound may inhibit the growth of mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-17(15-3-4-16-14(10-15)5-6-19-16)21-11-13-2-1-8-22(12-13)18-20-7-9-24-18/h3-7,9-10,13,19H,1-2,8,11-12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYQEYAQGATOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)